Acrizanib

Catalog No.
S517128
CAS No.
1229453-99-9
M.F
C20H18F3N7O2
M. Wt
445.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acrizanib

CAS Number

1229453-99-9

Product Name

Acrizanib

IUPAC Name

5-[6-(methylaminomethyl)pyrimidin-4-yl]oxy-N-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]indole-1-carboxamide

Molecular Formula

C20H18F3N7O2

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C20H18F3N7O2/c1-24-10-13-8-18(26-11-25-13)32-14-3-4-15-12(7-14)5-6-30(15)19(31)27-17-9-16(20(21,22)23)29(2)28-17/h3-9,11,24H,10H2,1-2H3,(H,27,28,31)

InChI Key

XPIHPLVWOUDMPF-UHFFFAOYSA-N

SMILES

CNCC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(C=C3)C(=O)NC4=NN(C(=C4)C(F)(F)F)C

solubility

Soluble in DMSO

Synonyms

Acrizanib; LHA510; LHA 510; LHA-510.

Canonical SMILES

CNCC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(C=C3)C(=O)NC4=NN(C(=C4)C(F)(F)F)C

The exact mass of the compound Acrizanib is 445.1474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Studies on Anti-cancer Properties

  • Solid Tumors

    Studies have explored the use of Acrizanib in treating various solid tumors, including renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), and melanoma [2, 3, 4]. These studies have shown some promising results, with Acrizanib demonstrating anti-tumor activity and improved progression-free survival in some patients [2, 3, 4].

  • Anti-angiogenic Effects

    Research has also focused on Acrizanib's ability to inhibit angiogenesis. Studies have shown that Acrizanib can reduce tumor blood vessel formation and decrease tumor growth in animal models [5]. This suggests that Acrizanib's anti-angiogenic properties could contribute to its anti-cancer effects.

Other Research Applications

Beyond cancer research, Acrizanib is being explored for its potential applications in other diseases:

  • Wet Age-Related Macular Degeneration (AMD)

    Acrizanib's ability to inhibit angiogenesis might be beneficial in treating wet AMD, a condition where abnormal blood vessel growth contributes to vision loss [6].

  • Diabetic Retinopathy

    Similar to wet AMD, diabetic retinopathy involves abnormal blood vessel growth in the eye. Acrizanib is being investigated for its potential to slow the progression of this complication in diabetic patients [7].

These are just some of the ongoing research areas exploring Acrizanib's potential for treating various diseases. More research is needed to fully understand its effectiveness and safety in these settings.

Further information on specific clinical trials involving Acrizanib can be found on clinical trial registries such as ClinicalTrials.gov ().

Acrizanib, also known as LHA510, is a small-molecule inhibitor specifically targeting vascular endothelial growth factor receptors. Its chemical formula is C20_{20}H18_{18}F3_3N7_7O2_2, and it belongs to the class of indole and pyrazole derivatives. Acrizanib is designed for topical ocular delivery, primarily aimed at treating neovascular age-related macular degeneration, a condition characterized by the abnormal growth of blood vessels in the retina that can lead to vision loss .

Acrizanib acts as a vascular endothelial growth factor receptor (VEGFR) inhibitor, particularly targeting VEGFR-2 []. VEGFRs are proteins on the surface of endothelial cells (cells lining blood vessels) that play a crucial role in angiogenesis. By inhibiting VEGFR-2, Acrizanib might suppress the abnormal blood vessel growth characteristic of neovascular AMD [].

One study [] investigated the efficacy of topical Acrizanib in patients with AMD. The results suggested that Acrizanib might not be effective in reducing the need for anti-VEGF therapy, a current treatment option for AMD. Further research is needed to fully understand its mechanism and potential therapeutic effects.

As Acrizanib is under investigation, comprehensive safety data is not yet available. However, its mechanism of action as a VEGFR inhibitor suggests potential side effects like high blood pressure, fatigue, and proteinuria (excess protein in urine) – side effects commonly observed with other VEGFR inhibitor drugs [].

As a tyrosine kinase inhibitor, acrizanib functions by blocking the kinase activity of all three vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) as well as platelet-derived growth factor receptors α and β. This inhibition prevents the downstream signaling pathways that promote angiogenesis and vascular permeability, which are critical in conditions like age-related macular degeneration .

The specific

The synthesis of acrizanib involves several key steps:

  • Formation of Pyrazole Derivatives: Starting from appropriate precursors, pyrazole rings are constructed through cyclization reactions.
  • Indole Coupling: The pyrazole moiety is then coupled with indole derivatives using coupling agents to form the core structure.
  • Fluorination: The trifluoromethyl group is introduced through electrophilic fluorination techniques.
  • Final Modifications: Additional functional groups are added to achieve the desired pharmacological properties.

These steps ensure that the final compound possesses the necessary characteristics for targeted action against VEGF receptors .

Acrizanib is primarily investigated for its application in treating:

  • Neovascular Age-Related Macular Degeneration: A condition where abnormal blood vessels grow under the retina.
  • Other Angiogenesis-Related Disorders: Potential future applications may include various cancers and other diseases characterized by excessive angiogenesis.

Its formulation for topical administration aims to minimize systemic exposure while maximizing local therapeutic effects .

Acrizanib shares structural and functional similarities with several other compounds used in the treatment of neovascular conditions. Below is a comparison highlighting its uniqueness:

Compound NameClassTargetAdministration RouteUnique Features
RanibizumabMonoclonal AntibodyVascular Endothelial Growth Factor AIntravitreal injectionHigh specificity for VEGF-A; systemic effects possible
AfliberceptFusion ProteinVascular Endothelial Growth Factor A and Placental Growth FactorIntravitreal injectionBinds multiple ligands; longer half-life
PazopanibTyrosine Kinase InhibitorVascular Endothelial Growth Factor ReceptorsOralBroad-spectrum activity against multiple kinases
BevacizumabMonoclonal AntibodyVascular Endothelial Growth Factor AIntravenousUsed primarily in cancer therapy; systemic administration

Acrizanib's distinct advantage lies in its formulation for topical ocular delivery, aiming to provide localized treatment with minimized systemic exposure compared to its counterparts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

445.14740733 g/mol

Monoisotopic Mass

445.14740733 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F2CB8801I3

Dates

Last modified: 08-15-2023
The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- (methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration

Explore Compound Types